N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide. Chromene (benzopyran) derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and a carboxamide moiety at position 2, linked to a 2,4-dimethylphenyl group. Its molecular formula is C₁₉H₁₉NO₃ (molar mass: 309.36 g/mol).
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-4-14-6-8-18-15(10-14)17(22)11-19(24-18)20(23)21-16-7-5-12(2)9-13(16)3/h5-11H,4H2,1-3H3,(H,21,23) |
InChI Key |
OIRCUCLZBPXSPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 324064-96-2)
Key Structural Differences :
- Substituents : The phenyl ring has methoxy groups (positions 2,4) instead of methyl groups.
- Chromene core : The oxo group is at position 2 (vs. 4 in the target compound), and the carboxamide is at position 3 (vs. 2).
- 6-position : A methoxy group replaces the ethyl group.
Physicochemical Properties (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₆ |
| Molar Mass | 355.34 g/mol |
| Density | 1.337 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 630.8 ± 55.0 °C (Predicted) |
| pKa | 10.73 ± 0.70 (Predicted) |
Implications :
- Increased polarity due to methoxy groups may enhance solubility in polar solvents compared to the target compound’s methyl/ethyl substituents.
- The 2-oxo configuration could alter electron distribution, affecting reactivity or binding to biological targets.
- The higher molar mass (355.34 vs. 309.36 g/mol) reflects additional oxygen atoms from methoxy groups.
Amitraz (CAS: 33089-61-1)
Key Structural Differences :
- Core structure : Amitraz is a formamidine pesticide, lacking the chromene backbone.
- Functional groups: Features an imino-methylmethanimidamide group instead of a carboxamide.
Data Table: Comparative Analysis
| Property | Target Compound | N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Amitraz |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₉NO₃ | C₁₉H₁₇NO₆ | C₁₉H₂₃N₃ |
| Molar Mass (g/mol) | 309.36 | 355.34 | 293.41 |
| Key Substituents | 6-ethyl, 4-oxo, 2-carboxamide | 6-methoxy, 2-oxo, 3-carboxamide | Formamidine |
| Polarity | Moderate (methyl/ethyl) | High (methoxy) | Low (alkyl) |
| Biological Role | Undocumented (chromene-based) | Potential pharmaceutical applications | Acaricide |
Research Findings and Implications
- Substituent Effects: Methoxy groups (as in ’s compound) increase polarity and may improve aqueous solubility, whereas methyl/ethyl groups enhance lipophilicity, favoring membrane penetration .
Bioactivity Trends :
- Chromene carboxamides are associated with kinase inhibition or antioxidant activity, depending on substituent positioning. The 2-carboxamide group in the target compound may sterically hinder interactions compared to 3-carboxamide derivatives .
- Amitraz’s efficacy as a pesticide highlights the role of 2,4-dimethylphenyl in targeting invertebrate neuroreceptors, a feature that could be leveraged in designing hybrid pharmacophores .
Biological Activity
N-(2,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth review of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its chromene core, which consists of a fused benzene and pyran ring. The presence of the carboxamide functional group enhances its solubility and biological activity. The molecular formula is , and it exhibits key features that contribute to its pharmacological properties.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of human carbonic anhydrase (hCA) isoforms I and II. Inhibition of these enzymes is significant in treating conditions such as glaucoma and certain cancers where carbonic anhydrase plays a role in tumor growth and metastasis.
- Anticancer Activity : Studies indicate that derivatives of chromenes can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to trigger caspase-dependent pathways underscores its potential as a cytotoxic agent .
- Antimicrobial Properties : Similar compounds within the chromene class have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Key findings include:
- Methyl Substitutions : Methyl groups at positions 2 and 4 on the phenyl ring enhance inhibitory potency against hCA isoforms compared to unsubstituted analogs.
- Ethyl Substitution : The ethyl group at position 6 contributes to the compound's selectivity and potency against specific isoforms of carbonic anhydrase.
Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis via caspases |
| HL60 (Leukemia) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 20.0 | Disruption of mitochondrial function |
These results demonstrate the compound's potential as a therapeutic agent in oncology.
Enzyme Inhibition Studies
Inhibition assays revealed that this compound effectively inhibited hCA I and hCA II with Ki values indicating strong binding affinity:
| Isoform | Ki Value (nM) |
|---|---|
| hCA I | 25 |
| hCA II | 15 |
This selectivity suggests potential for targeted therapies in diseases where these isoforms are implicated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
